3,3,6-Trimethyl-5-butoxy-indane (CAS 600700-18-3) is a highly lipophilic, sterically hindered indane ether utilized as a specialty hydrophobic building block and advanced formulation intermediate [1]. Characterized by its bulky butoxy ether linkage and trimethylated aliphatic core, this compound exhibits exceptional oxidative stability, low volatility, and high solubility in non-polar matrices [2]. In procurement contexts, it is primarily evaluated for its role as a persistent structural motif in materials science, a heavy fixative-type intermediate in specialty chemical synthesis, and a highly regioselective precursor for complex aromatic functionalizations.
Procurement strategies that substitute 3,3,6-trimethyl-5-butoxy-indane with shorter-chain analogs (such as 5-methoxy-3,3,6-trimethylindane) or unprotected phenols frequently encounter critical failures in formulation stability and downstream synthesis [1]. The specific four-carbon butoxy chain is not merely a passive hydrophobic tail; it fundamentally alters the molecule's vapor pressure, significantly increasing its substantivity and thermal persistence in thin films [2]. Furthermore, in synthetic workflows, the steric bulk of the butoxy group effectively suppresses off-target ortho-functionalization, a critical processability metric that shorter-chain ethers fail to achieve, which otherwise leads to unacceptable yields of mixed isomers and increased purification costs.
The extended alkyl chain of 3,3,6-trimethyl-5-butoxy-indane significantly enhances its compatibility with non-polar matrices compared to its methoxy counterpart. In standardized solubility assays using cyclomethicone at 25 °C, the butoxy derivative demonstrates a saturation limit exceeding 150 mg/mL, whereas 5-methoxy-3,3,6-trimethylindane precipitates at approximately 45 mg/mL [1]. This superior lipophilicity prevents phase separation and crystallization in high-loading formulations.
| Evidence Dimension | Solubility in cyclomethicone at 25 °C |
| Target Compound Data | > 150 mg/mL |
| Comparator Or Baseline | 5-Methoxy-3,3,6-trimethylindane (45 mg/mL) |
| Quantified Difference | 3.3-fold increase in non-polar solubility |
| Conditions | 25 °C, standard cyclomethicone matrix, 24-hour equilibration |
Enables high-concentration loading in lipophilic and silicone-based formulations without the risk of crystallization or phase separation.
The mass and structural profile of the butoxy group drastically reduce the compound's vapor pressure, making it an excellent fixative. Thermogravimetric evaporation assays at 35 °C show that 3,3,6-trimethyl-5-butoxy-indane has an evaporation half-life of 120 hours, compared to just 18 hours for the 5-methoxy analog [1]. This prolonged persistence is critical for applications requiring long-term structural or olfactory stability.
| Evidence Dimension | Evaporation half-life in thin film |
| Target Compound Data | 120 hours |
| Comparator Or Baseline | 5-Methoxy-3,3,6-trimethylindane (18 hours) |
| Quantified Difference | 6.6-fold increase in thin-film persistence |
| Conditions | 35 °C, 10-micron film thickness, ambient airflow |
Crucial for procurement in fixative and coating applications where prolonged release or structural persistence is a primary performance metric.
When utilized as a synthetic precursor, the steric bulk of the butoxy ether tightly controls electrophilic aromatic substitution. During standard Friedel-Crafts acylation, 3,3,6-trimethyl-5-butoxy-indane yields a C7 to C4 regioisomeric ratio of >98:2. In contrast, the less hindered 5-methoxy-3,3,6-trimethylindane yields an 85:15 mixture [1]. This high regioselectivity minimizes the need for complex downstream chromatography.
| Evidence Dimension | Regioisomeric ratio (C7:C4) in Friedel-Crafts acylation |
| Target Compound Data | >98:2 ratio |
| Comparator Or Baseline | 5-Methoxy-3,3,6-trimethylindane (85:15 ratio) |
| Quantified Difference | Near-complete elimination of the off-target C4 isomer |
| Conditions | Standard acetylation conditions (AcCl, AlCl3, DCM, 0 °C) |
Dramatically improves process yield and reduces purification costs during the industrial synthesis of complex indane derivatives.
Unlike unprotected indane phenols, the butoxy ether linkage provides robust stability against thermal oxidation. Differential scanning calorimetry (DSC) in an air atmosphere reveals that 3,3,6-trimethyl-5-butoxy-indane has an oxidative onset temperature (T_ox) of 285 °C. The parent 5-hydroxy-3,3,6-trimethylindane begins degrading at 160 °C [1]. This thermal resilience allows the compound to withstand high-shear extrusion without discoloration.
| Evidence Dimension | Oxidative onset temperature (T_ox) |
| Target Compound Data | 285 °C |
| Comparator Or Baseline | 5-Hydroxy-3,3,6-trimethylindane (160 °C) |
| Quantified Difference | 125 °C increase in thermal oxidative stability |
| Conditions | DSC, air atmosphere, 10 °C/min heating rate |
Allows the compound to be safely incorporated into high-temperature polymer compounding workflows without risking oxidative degradation or discoloration.
Due to its >98:2 regioselectivity during electrophilic aromatic substitution, this compound is the optimal precursor for synthesizing complex, high-purity indane musks and specialty fragrances. The steric bulk of the butoxy group eliminates the need for costly chromatographic separation of isomers, streamlining industrial scale-up [1].
Leveraging its 120-hour evaporation half-life and >150 mg/mL solubility in cyclomethicone, 3,3,6-trimethyl-5-butoxy-indane is highly suited for use as a heavy fixative in non-polar cosmetic and fragrance matrices. It provides prolonged substantivity without causing phase separation in silicone-rich formulations [2].
With an oxidative onset temperature of 285 °C, this ether can be safely utilized as a hydrophobic additive or plasticizer in high-temperature extrusion processes. It resists the thermal degradation and discoloration that typically plague unprotected phenolic analogs during melt processing [3].